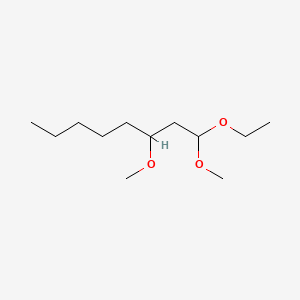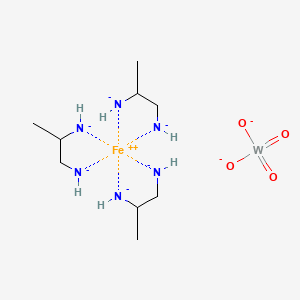
Tris(propylenediamine)tungstatoiron pentahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(propylenediamine)tungstatoiron pentahydrate is a complex chemical compound with the molecular formula C9H24FeN6O4W-6. It is known for its unique structure, which includes tungsten and iron coordinated with propylenediamine ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(propylenediamine)tungstatoiron pentahydrate typically involves the reaction of tungsten and iron salts with propylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands with the metal centers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(propylenediamine)tungstatoiron pentahydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tungsten and iron centers, as well as the propylenediamine ligands .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions may result in reduced forms. Substitution reactions can lead to the formation of new complexes with different ligands .
Applications De Recherche Scientifique
Tris(propylenediamine)tungstatoiron pentahydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique coordination structure. In biology, it has potential applications in the study of metalloproteins and enzyme mimetics. In medicine, it is being explored for its potential therapeutic properties, including its ability to interact with biological molecules. In industry, it is used in the development of advanced materials and as a component in certain manufacturing processes .
Mécanisme D'action
The mechanism of action of Tris(propylenediamine)tungstatoiron pentahydrate involves its interaction with molecular targets through its metal centers and ligands. The tungsten and iron centers can participate in redox reactions, while the propylenediamine ligands can facilitate coordination with other molecules. These interactions can influence various biochemical pathways and processes, making the compound useful in both research and practical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Tris(propylenediamine)tungstatoiron pentahydrate include other metal-ligand complexes with tungsten and iron centers, such as Tris(ethylenediamine)tungstatoiron and Tris(butylenediamine)tungstatoiron. These compounds share similar coordination structures but differ in the type of ligands used .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of propylenediamine ligands and the unique coordination environment provided by the tungsten and iron centers. This combination results in distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
80660-42-0 |
|---|---|
Formule moléculaire |
C9H24FeN6O4W-6 |
Poids moléculaire |
520.01 g/mol |
Nom IUPAC |
1-azanidylpropan-2-ylazanide;dioxido(dioxo)tungsten;iron(2+) |
InChI |
InChI=1S/3C3H8N2.Fe.4O.W/c3*1-3(5)2-4;;;;;;/h3*3-5H,2H2,1H3;;;;;;/q3*-2;+2;;;2*-1; |
Clé InChI |
OGSNWGANHFGWFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[O-][W](=O)(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


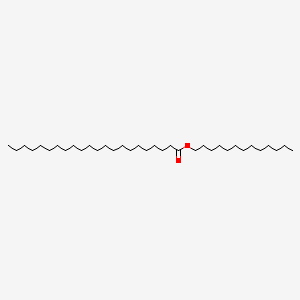
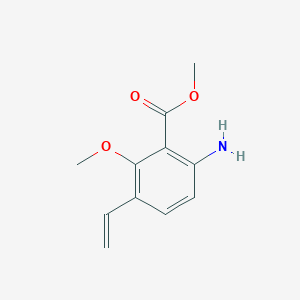

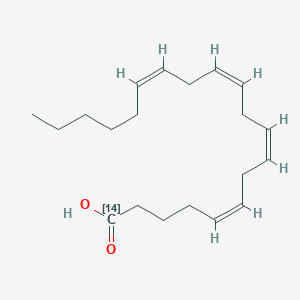
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
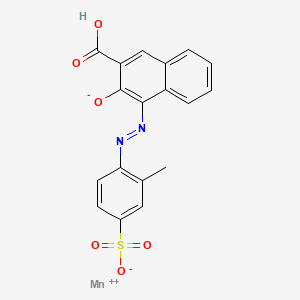
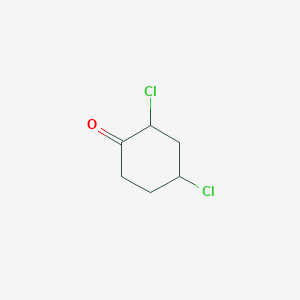
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
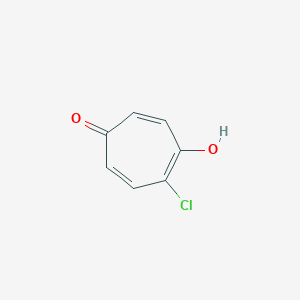
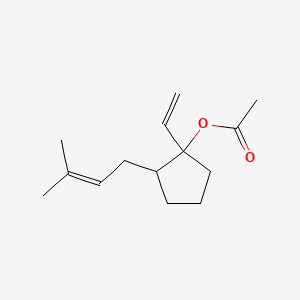
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)

